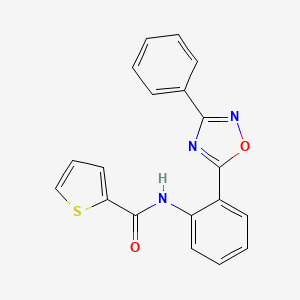
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide (abbreviated as PTAA) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. PTAA is a heterocyclic compound with a molecular formula of C21H14N4OS and a molecular weight of 382.43 g/mol.
作用机制
The mechanism of action of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is not well understood, but it is believed to involve the interaction of the compound with the active sites of enzymes or receptors in cells. N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been found to exhibit inhibitory effects on certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to scavenge free radicals, leading to reduced oxidative stress. Additionally, N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.
实验室实验的优点和局限性
One advantage of using N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide in lab experiments is its ease of synthesis and availability of starting materials. Additionally, N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide exhibits excellent solubility in common organic solvents, making it easy to handle and process. However, one limitation of using N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is its relatively low thermal stability, which may limit its use in certain applications.
未来方向
There are several future directions for research on N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide. One area of interest is the development of new synthetic methods for N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide that can improve its thermal stability and yield. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide and its potential applications in drug discovery and development. Finally, research on the toxicity and safety profile of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is needed to assess its potential for use in biomedical applications.
合成方法
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide can be synthesized through a multistep process, starting from commercially available starting materials. The first step involves the synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, which is then coupled with 2-aminobenzophenone to yield the intermediate compound. This intermediate is then subjected to a Friedel-Crafts acylation reaction with thiophene-2-carboxylic acid chloride to yield the final product, N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide.
科学研究应用
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been studied for its potential applications in various fields, including optoelectronics, organic solar cells, and organic light-emitting diodes (OLEDs). N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been found to exhibit excellent charge transport properties, making it a promising candidate for use as a hole-transporting material in OLEDs. Additionally, N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been used as a dopant in polymer solar cells, leading to improved device performance.
属性
IUPAC Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-18(16-11-6-12-25-16)20-15-10-5-4-9-14(15)19-21-17(22-24-19)13-7-2-1-3-8-13/h1-12H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFCVLANIPULLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


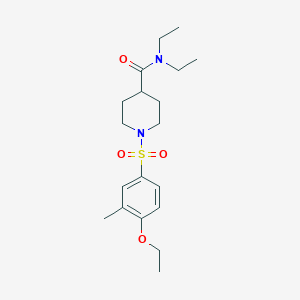
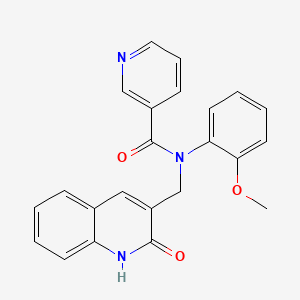


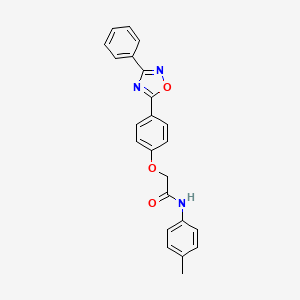
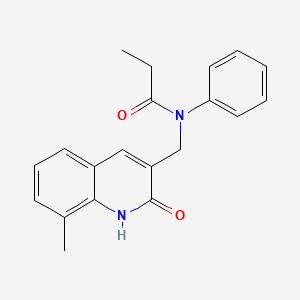
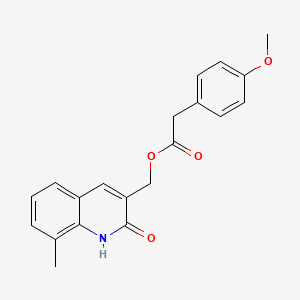
![N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684167.png)


![2-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7684198.png)

![1-{N'-[(E)-[4-(carbamoylmethoxy)phenyl]methylidene]hydrazinecarbonyl}-N-(3-chloro-4-methoxyphenyl)formamide](/img/structure/B7684207.png)